3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a bromine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring, both of which are connected through a prop-2-enamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: 2-bromobenzaldehyde and 4-methoxybenzaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form the corresponding α,β-unsaturated carbonyl compound.
Amidation: The α,β-unsaturated carbonyl compound is then reacted with an amine, such as ammonia or a primary amine, to form the enamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of 3-(2-bromophenyl)-3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-bromophenyl)-3-(4-methoxyphenyl)propionamide.
Substitution: Formation of 3-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide.
Scientific Research Applications
3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both bromine and methoxy substituents, which can influence its reactivity and biological activity
Properties
CAS No. |
920986-09-0 |
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Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
3-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrNO2/c1-20-12-8-6-11(7-9-12)14(10-16(18)19)13-4-2-3-5-15(13)17/h2-10H,1H3,(H2,18,19) |
InChI Key |
QDPDAEUBCJRIQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)N)C2=CC=CC=C2Br |
Origin of Product |
United States |
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